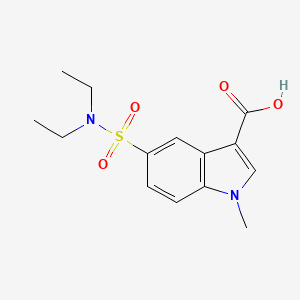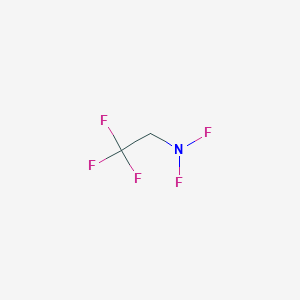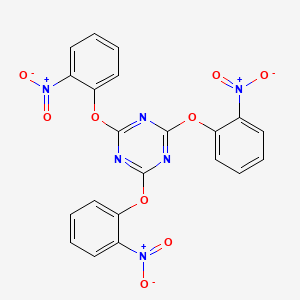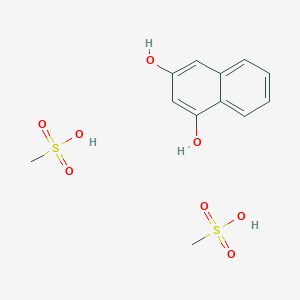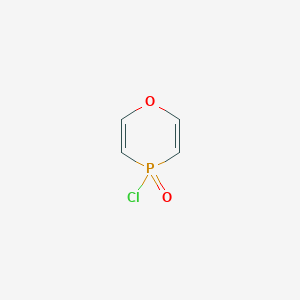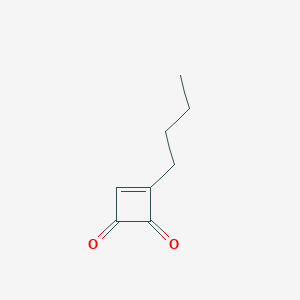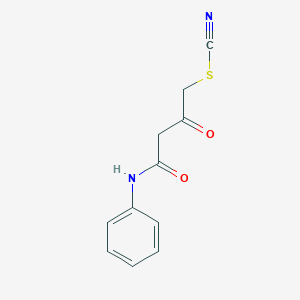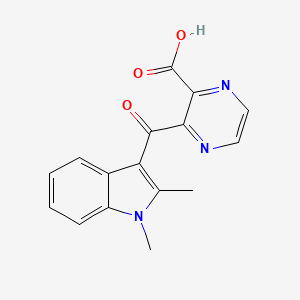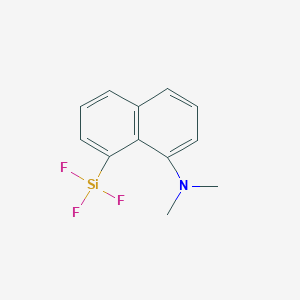
N,N-Dimethyl-8-(trifluorosilyl)naphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-8-(trifluorosilyl)naphthalen-1-amine typically involves the reaction of 8-bromo-1-naphthylamine with dimethylamine and a trifluorosilylating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluorosilyl group. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification of the compound is typically achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-8-(trifluorosilyl)naphthalen-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the naphthalene ring to a dihydronaphthalene derivative.
Substitution: The trifluorosilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Dihydronaphthalene derivatives
Substitution: Various substituted naphthalenes depending on the nucleophile used
Scientific Research Applications
N,N-Dimethyl-8-(trifluorosilyl)naphthalen-1-amine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of naphthalene derivatives with biological molecules.
Industry: Used in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-8-(trifluorosilyl)naphthalen-1-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluorosilyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with target molecules, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-1-naphthylamine: Lacks the trifluorosilyl group, resulting in different chemical properties.
1,8-Bis(dimethylamino)naphthalene: Contains two dimethylamino groups and is known for its high basicity.
Uniqueness
N,N-Dimethyl-8-(trifluorosilyl)naphthalen-1-amine is unique due to the presence of the trifluorosilyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where enhanced lipophilicity and reactivity are desired.
Properties
CAS No. |
121497-40-3 |
|---|---|
Molecular Formula |
C12H12F3NSi |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
N,N-dimethyl-8-trifluorosilylnaphthalen-1-amine |
InChI |
InChI=1S/C12H12F3NSi/c1-16(2)10-7-3-5-9-6-4-8-11(12(9)10)17(13,14)15/h3-8H,1-2H3 |
InChI Key |
OECBXBHTDCJSTG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C(=CC=C2)[Si](F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


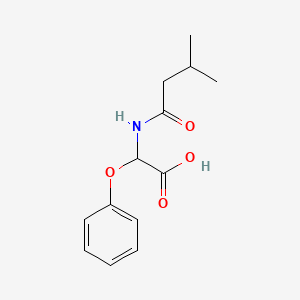
![[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B14288258.png)
